3-{2-Oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one
Description
This compound is a heterocyclic organic molecule featuring a benzoxazolone core fused with a piperazine-thiadiazole moiety. Its structural complexity arises from the 1,2,5-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, and the piperazine group, which is often associated with bioactivity in medicinal chemistry.
Crystallographic studies of such compounds often rely on software like SHELX for structure determination and refinement. For instance, SHELXL’s robust algorithms enable precise modeling of complex heterocyclic systems, ensuring accurate bond-length and angle measurements critical for pharmacological optimization .
Properties
IUPAC Name |
3-[2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c21-14(10-20-11-3-1-2-4-12(11)23-15(20)22)19-7-5-18(6-8-19)13-9-16-24-17-13/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHKMBYRXUKOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-Oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates various functional groups, including a benzoxazole core and a thiadiazole moiety, suggesting a diverse range of pharmacological applications. This article explores the biological activity of this compound based on recent research findings and case studies.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of 345.4 g/mol. The presence of heterocycles such as benzoxazole and thiadiazole indicates potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₅O₃S |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1351631-38-3 |
Biological Activities
Research indicates that compounds similar to 3-{2-Oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one exhibit a range of biological activities:
- Anticancer Activity : Compounds containing benzoxazole and thiadiazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit growth in human colon adenocarcinoma (CaCo-2) and cervical cancer (HeLa) cells with IC50 values in the low micromolar range .
- Antimicrobial Properties : Similar structures have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. Studies suggest that modifications to the thiadiazole and piperazine moieties can enhance antibacterial efficacy .
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in various biochemical pathways related to cancer and inflammation .
- Receptor Modulation : It may also modulate receptor activity involved in neurotransmission and cell signaling pathways.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various derivatives of benzoxazole-thiadiazole hybrids and evaluated their anticancer activities against several cell lines. The results indicated that specific substitutions significantly enhanced cytotoxicity .
- Antimicrobial Activity Study : Another investigation into thiadiazole derivatives found that certain compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .
Scientific Research Applications
Structural Overview
This compound features a benzoxazole core fused with a thiadiazole and a piperazine moiety. The presence of these functional groups indicates potential interactions with biological targets, making it a candidate for drug development. Its CAS number is 1351631-38-3 , facilitating its identification in chemical databases.
Pharmacological Applications
The biological activities of 3-{2-Oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one have been explored in several studies:
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and benzoxazole moieties often exhibit significant antimicrobial properties. For instance:
- Thiadiazole derivatives have shown broad-spectrum activity against various pathogens, including bacteria and fungi .
- The incorporation of piperazine enhances the antimicrobial efficacy of related compounds .
Anticancer Potential
Studies have suggested that similar heterocyclic compounds can display cytotoxic effects against cancer cells:
- Compounds derived from thiadiazoles have demonstrated promising activity against non-small cell lung cancer and prostate cancer cell lines .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
| Study Title | Findings | Journal/Source |
|---|---|---|
| Antimicrobial Activities of Thiadiazole Derivatives | Demonstrated significant antibacterial activity against multiple strains. | Journal of Medicinal Chemistry |
| Synthesis and Biological Evaluation of Benzoxazole Derivatives | Identified potent anticancer activities in vitro. | European Journal of Medicinal Chemistry |
| Structure–Activity Relationship Studies | Established correlations between structural modifications and biological activity. | PubChem |
Chemical Reactions Analysis
Reactivity of the Benzoxazolone Ring
The benzoxazol-2-one moiety is susceptible to nucleophilic attack at the lactam carbonyl group. Key reactions include:
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Hydrolysis : Under acidic or basic conditions, the ring opens to form 2-aminophenol derivatives. For example, treatment with aqueous NaOH at 80°C yields 2-amino-5-(2-oxo-2-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)ethyl)phenol .
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Electrophilic Substitution : The aromatic ring undergoes nitration or halogenation at the para position relative to the carbonyl group, requiring HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
Piperazine Linker Modifications
The piperazine group participates in:
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N-Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form N-substituted piperazine derivatives . Conditions involve polar aprotic solvents (DMF, acetonitrile) and mild heating (50–60°C) .
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Complexation : Forms stable chelates with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures, confirmed by UV-Vis spectroscopy .
1,2,5-Thiadiazole Reactivity
The thiadiazole ring engages in:
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Nucleophilic Aromatic Substitution : Reacts with amines (e.g., morpholine) under microwave irradiation (100°C, 30 min) to replace the sulfur atom, forming triazole derivatives .
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Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the thiadiazole to a sulfone derivative , altering electronic properties .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Degradation Pathways
Stability studies reveal:
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Photodegradation : Exposure to UV light (254 nm) cleaves the thiadiazole ring, forming sulfinic acid byproducts (HPLC-UV analysis) .
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Thermal Decomposition : Above 200°C, the compound undergoes retro-Diels-Alder fragmentation, releasing CO₂ and generating 2-(piperazin-1-yl)acetamide .
Biological Activity and Reactivity
The compound interacts with biological targets via:
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Receptor Binding : The thiadiazole and piperazine groups facilitate hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
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Metabolic Oxidation : Liver microsomes convert the thiadiazole to a sulfoxide metabolite (CYP3A4-mediated) .
Key Findings from Literature
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound’s properties, three analogs are compared below:
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity: The target compound’s thiadiazole-piperazine moiety (shared with Analog B) is linked to high-affinity receptor interactions, as seen in Analog B’s 5-HT₁A agonism. However, the benzoxazolone core (shared with Analog A) may confer distinct selectivity profiles, such as NMDA receptor modulation . Analog C’s benzofuran core demonstrates superior PDE4 inhibition compared to benzoxazolone derivatives, suggesting that minor structural variations (e.g., oxygen vs. sulfur in the heterocycle) significantly alter target engagement.
Solubility and Pharmacokinetics :
- The target compound’s predicted logP (2.1) aligns with Analog C, indicating moderate lipophilicity suitable for blood-brain barrier penetration. In contrast, Analog B’s lower logP (1.2) correlates with reduced CNS activity in preclinical models .
Crystallographic Refinement :
- SHELX programs were critical in resolving conformational flexibility in these analogs. For example, SHELXL’s restraint libraries enabled accurate modeling of the target compound’s oxoethyl linker, which adopts a gauche conformation to minimize steric clash .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one?
- Methodology : The compound can be synthesized via a multi-step approach:
Core Benzoxazolone Formation : React 2-aminophenol with phosgene or a carbonyl equivalent to form the 2,3-dihydro-1,3-benzoxazol-2-one scaffold .
Piperazine-Thiadiazole Substitution : Introduce the 1,2,5-thiadiazol-3-yl group to piperazine via nucleophilic substitution, often using halogenated thiadiazoles under reflux conditions (e.g., ethanol, 80°C, 36 hours) .
Ethyl Linker Attachment : Couple the benzoxazolone core to the substituted piperazine via a keto-ethyl spacer using reagents like EDCI/HOBt in DMF .
- Validation : Confirm purity via HPLC and structural integrity via / NMR (e.g., benzoxazolone C=O at ~170 ppm, thiadiazole protons at δ 8.2–8.5 ppm) and HRMS (e.g., calculated [M+H] for C _{16}N _2S $: 358.1024) .
Q. How can researchers optimize reaction yields for the piperazine-thiadiazole coupling step?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, isopropanol) to balance reactivity and solubility.
- Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)) for C–N bond formation, as demonstrated in analogous piperazine-thiadiazole syntheses .
- Temperature Gradients : Optimize reflux conditions (e.g., 70–100°C) to minimize side products like N-alkylation over C-alkylation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for benzoxazolone-thiadiazole hybrids?
- Case Study : If conflicting IC values arise for kinase inhibition:
Assay Standardization : Compare buffer conditions (e.g., ATP concentration, pH) across studies, as small changes can alter binding kinetics .
Structural Confirmation : Verify compound stability under assay conditions (e.g., HPLC post-incubation) to rule out degradation artifacts.
Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to identify binding pose variability in kinase active sites .
- Example : A 2021 study resolved discrepancies by identifying protonation state differences in the piperazine ring under varying pH conditions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the ethyl linker’s role in target binding?
- Methodology :
Analog Synthesis : Prepare derivatives with modified linkers (e.g., methyl, propyl, or rigid aromatic spacers) .
Biological Testing : Screen against primary targets (e.g., serotonin receptors, kinases) using radioligand binding or enzymatic assays.
Data Analysis : Corrogate linker length/flexibility with activity using QSAR models (e.g., CoMFA or molecular dynamics simulations) .
- Key Finding : In related compounds, ethyl linkers optimized steric compatibility with hydrophobic binding pockets, while longer chains reduced potency due to entropic penalties .
Q. What advanced analytical techniques characterize potential π-π stacking between the benzoxazolone and thiadiazole moieties?
- Approach :
X-ray Crystallography : Resolve single-crystal structures to measure interplanar distances (e.g., <3.4 Å indicates stacking) .
NMR NOE Experiments : Detect through-space interactions between benzoxazolone aromatic protons and thiadiazole protons .
DFT Calculations : Compute HOMO-LUMO overlaps and electrostatic potential maps to predict stacking propensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
